N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C₁₀H₁₈N₂O It is known for its unique structure, which includes both cyclopropane and cyclobutane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(cyclobutylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Cyclopropylamino)ethyl]cyclopropanecarboxamide
- N-[2-(Cyclobutylamino)ethyl]cyclobutanecarboxamide
- N-[2-(Cyclopropylamino)ethyl]cyclobutanecarboxamide
Uniqueness
N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide is unique due to the presence of both cyclopropane and cyclobutane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H18N2O/c13-10(8-4-5-8)12-7-6-11-9-2-1-3-9/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
LSMFQVVHMJTEQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCNC(=O)C2CC2 |
Origin of Product |
United States |
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